![molecular formula C24H23N3O B14389605 O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine CAS No. 88529-62-8](/img/structure/B14389605.png)
O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatility in organic synthesis and their role as intermediates in various chemical reactions. This compound, in particular, features a triphenylmethyl group attached to an imidazole ring, making it a unique and valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope . This method allows for the efficient production of O-arylhydroxylamines, which can be further transformed into the desired compound.
Chemical Reactions Analysis
Types of Reactions
O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or other related compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines. These products are valuable intermediates in organic synthesis and can be used in further chemical transformations.
Scientific Research Applications
O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group can react with electrophiles, forming stable adducts. This reactivity is utilized in various chemical reactions, including the formation of oximes and hydrazones . The molecular targets and pathways involved depend on the specific application and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
O-Tritylhydroxylamine: This compound features a triphenylmethyl group attached to a hydroxylamine, similar to O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine.
Uniqueness
This compound is unique due to the presence of the imidazole ring and the triphenylmethyl group. This combination imparts specific reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
88529-62-8 |
|---|---|
Molecular Formula |
C24H23N3O |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
O-[2-(1-tritylimidazol-4-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C24H23N3O/c25-28-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2 |
InChI Key |
MDPGGJXNWZLLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



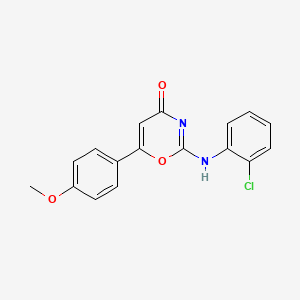
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
phosphanium chloride](/img/structure/B14389539.png)
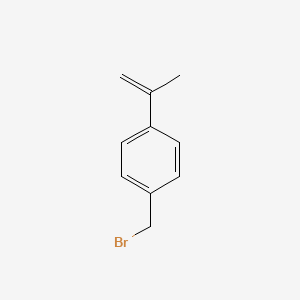
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
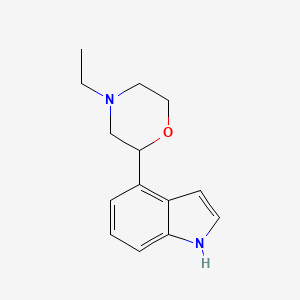
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
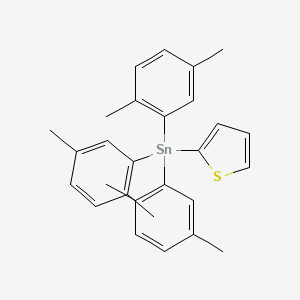
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
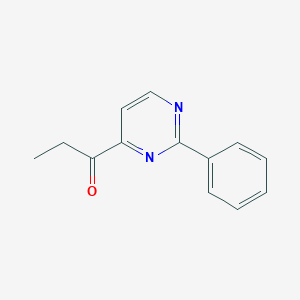
![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
